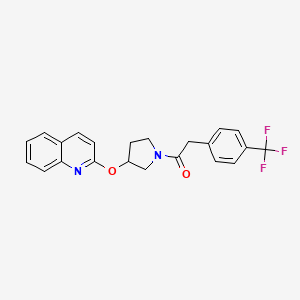
1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a useful research compound. Its molecular formula is C22H19F3N2O2 and its molecular weight is 400.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's unique structure, featuring a quinoline moiety and a trifluoromethyl phenyl group, suggests diverse interactions with biological macromolecules, including proteins and nucleic acids.
Chemical Structure and Properties
The compound's molecular formula is C20H18F3N2O, with a molecular weight of approximately 372.36 g/mol. The structural components include:
- Quinoline Ring : Known for its ability to intercalate into DNA, potentially disrupting replication.
- Pyrrolidine Moiety : Enhances the compound's lipophilicity and metabolic stability.
- Trifluoromethyl Phenyl Group : Increases binding affinity to protein targets, enhancing biological activity.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets:
- DNA Intercalation : The quinoline component can insert itself between DNA bases, inhibiting transcription and replication processes.
- Protein Binding : The trifluoromethyl group enhances interactions with specific proteins, potentially inhibiting their enzymatic functions or altering signaling pathways.
Biological Activity and Research Findings
Research on similar quinoline derivatives indicates potential anticancer properties. For instance, compounds that share structural similarities have been shown to inhibit mTOR signaling pathways, which are critical for cell growth and proliferation. The following table summarizes findings related to the biological activity of quinoline derivatives:
Case Studies
- Anticancer Activity : A study exploring quinoline derivatives demonstrated that compounds with similar structures inhibited cancer cell proliferation via mTOR pathway modulation. The findings suggested that modifications to the quinoline structure could enhance selectivity and potency against cancer cell lines.
- Antimicrobial Properties : Other research has indicated that quinoline derivatives exhibit antimicrobial activities against various pathogens. This suggests that this compound may also possess similar properties, warranting further investigation.
Propiedades
IUPAC Name |
1-(3-quinolin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-5-15(6-9-17)13-21(28)27-12-11-18(14-27)29-20-10-7-16-3-1-2-4-19(16)26-20/h1-10,18H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFVOVIYLSTIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













